molecular formula C15H19N3O3S B4894240 (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE

(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE

Cat. No.: B4894240
M. Wt: 321.4 g/mol
InChI Key: ZPYAQZYIGIITBH-UHFFFAOYSA-N
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Description

(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-propyl-1,2,4-benzothiadiazine-1,1-dioxide with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-7-18-11-16-22(20,21)14-10-12(5-6-13(14)18)15(19)17-8-3-4-9-17/h5-6,10-11H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYAQZYIGIITBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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